molecular formula C8H8BrClO B2652066 (5-Bromo-2-chloro-4-methylphenyl)methanol CAS No. 2090982-63-9

(5-Bromo-2-chloro-4-methylphenyl)methanol

Cat. No.: B2652066
CAS No.: 2090982-63-9
M. Wt: 235.51
InChI Key: FHULFZLMYWYBSE-UHFFFAOYSA-N
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Description

(5-Bromo-2-chloro-4-methylphenyl)methanol is an organic compound with the molecular formula C8H8BrClO and a molecular weight of 235.51 g/mol . It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine, chlorine, and a methyl group. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Scientific Research Applications

(5-Bromo-2-chloro-4-methylphenyl)methanol is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Employed in the production of specialty chemicals and materials

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chloro-4-methylphenyl)methanol typically involves the bromination and chlorination of 4-methylphenylmethanol. The process can be summarized as follows:

These reactions are usually carried out under controlled conditions to ensure the selective substitution of the desired positions on the phenyl ring .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar bromination and chlorination reactions. The process is optimized for high yield and purity, often involving multiple steps and purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chloro-4-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler phenylmethanol derivative.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of (5-Bromo-2-chloro-4-methylphenyl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2-chloro-4-methylphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific synthetic and research applications where other similar compounds may not be suitable .

Properties

IUPAC Name

(5-bromo-2-chloro-4-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHULFZLMYWYBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090982-63-9
Record name (5-bromo-2-chloro-4-methylphenyl)methanol
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